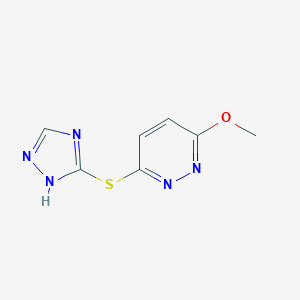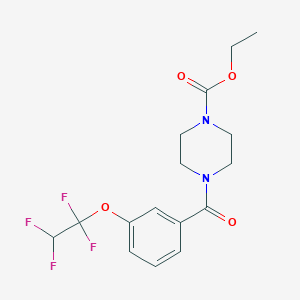![molecular formula C10H9Cl2NO3 B494638 methyl 2-[(3,4-dichlorophenyl)formamido]acetate](/img/structure/B494638.png)
methyl 2-[(3,4-dichlorophenyl)formamido]acetate
Descripción general
Descripción
Methyl 2-[(3,4-dichlorophenyl)formamido]acetate: is an organic compound that features a formamido group attached to a 3,4-dichlorophenyl ring and an ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-[(3,4-dichlorophenyl)formamido]acetate typically involves the reaction of 3,4-dichloroaniline with ethyl chloroformate to form an intermediate, which is then reacted with methyl glycinate to yield the final product. The reaction conditions often require a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2-[(3,4-dichlorophenyl)formamido]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formamido group to an amine group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as nitrating agents or halogenating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines.
Substitution: Introduction of nitro, halogen, or other functional groups on the phenyl ring.
Aplicaciones Científicas De Investigación
Chemistry: Methyl 2-[(3,4-dichlorophenyl)formamido]acetate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of formamido and dichlorophenyl groups on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceutical agents. Its structural features may be exploited to develop drugs with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of methyl 2-[(3,4-dichlorophenyl)formamido]acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formamido group can form hydrogen bonds with biological molecules, while the dichlorophenyl ring can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity for its targets.
Comparación Con Compuestos Similares
- Methyl 2-[(2,5-dichlorophenyl)formamido]acetate
- Ethyl 2-[(3,4-dichlorophenyl)formamido]acetate
- Methyl 2-[(3,4-dichlorophenyl)amino]acetate
Uniqueness: Methyl 2-[(3,4-dichlorophenyl)formamido]acetate is unique due to the specific positioning of the dichloro substituents on the phenyl ring and the presence of the formamido group. These structural features can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C10H9Cl2NO3 |
|---|---|
Peso molecular |
262.09g/mol |
Nombre IUPAC |
methyl 2-[(3,4-dichlorobenzoyl)amino]acetate |
InChI |
InChI=1S/C10H9Cl2NO3/c1-16-9(14)5-13-10(15)6-2-3-7(11)8(12)4-6/h2-4H,5H2,1H3,(H,13,15) |
Clave InChI |
GXJPXWMIOFURQB-UHFFFAOYSA-N |
SMILES |
COC(=O)CNC(=O)C1=CC(=C(C=C1)Cl)Cl |
SMILES canónico |
COC(=O)CNC(=O)C1=CC(=C(C=C1)Cl)Cl |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3Z)-5-BROMO-3-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE](/img/structure/B494556.png)

![5-(4-Chlorophenyl)-7-phenylpyrido[2,3-d]pyrimidin-4-ylamine](/img/structure/B494560.png)
![3-amino-4,6-dimethyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B494561.png)
![5-(4-Fluorophenyl)-7-phenylpyrido[2,3-d]pyrimidin-4-ylamine](/img/structure/B494562.png)

![N-[6-tert-butyl-3-(3-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]isonicotinamide](/img/structure/B494565.png)
![N-{6-tert-butyl-3-[(2-methoxyanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}nicotinamide](/img/structure/B494566.png)
![ethyl 3-[(2,4-dimethoxyphenyl)carbamoyl]-2-[(phenylcarbonyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B494569.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(trifluoroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B494570.png)
![ethyl 2-[(4-fluorobenzoyl)amino]-3-{[4-(methoxycarbonyl)anilino]carbonyl}-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B494572.png)
![Methyl 4-[({2-[(3-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothien-3-yl}carbonyl)amino]benzoate](/img/structure/B494573.png)
![ethyl 3-[(2,4-dimethoxyanilino)carbonyl]-2-[(3-pyridinylcarbonyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B494574.png)
